3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride

CAS No.:

Cat. No.: VC18059477

Molecular Formula: C9H14Cl2N2O2

Molecular Weight: 253.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14Cl2N2O2 |

|---|---|

| Molecular Weight | 253.12 g/mol |

| IUPAC Name | 3-(6-methoxypyridin-3-yl)azetidin-3-ol;dihydrochloride |

| Standard InChI | InChI=1S/C9H12N2O2.2ClH/c1-13-8-3-2-7(4-11-8)9(12)5-10-6-9;;/h2-4,10,12H,5-6H2,1H3;2*1H |

| Standard InChI Key | FMRDFRLFVLNGHU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC=C(C=C1)C2(CNC2)O.Cl.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

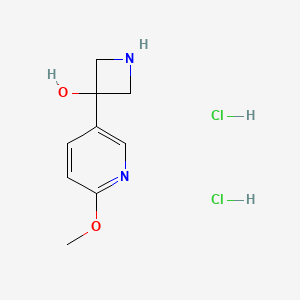

The compound features a azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a hydroxyl group and a 6-methoxypyridin-3-yl moiety. The dihydrochloride salt formation occurs via protonation of the azetidine nitrogen and hydroxyl group, yielding the formula C₉H₁₄Cl₂N₂O₂ and a molecular weight of 253.12 g/mol. Key structural elements include:

-

Azetidine ring: Confers ring strain and reactivity due to its small size.

-

6-Methoxypyridine: Introduces aromaticity and electron-donating methoxy groups, influencing electronic interactions.

-

Dihydrochloride salt: Improves solubility in polar solvents like water or methanol .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄Cl₂N₂O₂ |

| Molecular Weight | 253.12 g/mol |

| IUPAC Name | 3-(6-methoxypyridin-3-yl)azetidin-3-ol; dihydrochloride |

| SMILES | COC1=NC=C(C=C1)C2(CNC2)O.Cl.Cl |

| Solubility | >50 mg/mL in water |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(6-methoxypyridin-3-yl)azetidin-3-ol dihydrochloride typically involves cyclization of precursors containing pyridine and azetidine motifs. A representative pathway includes:

-

Precursor Preparation: 6-Methoxy-3-pyridinecarbaldehyde is reacted with a protected azetidine derivative (e.g., tert-butyl azetidine-3-carboxylate) under basic conditions .

-

Cyclization: Sodium hydride or potassium tert-butoxide in dimethylformamide (DMF) facilitates ring closure .

-

Deprotection and Salt Formation: Acidic hydrolysis (e.g., HCl) removes protecting groups and yields the dihydrochloride salt .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | NaH, DMF, 0–5°C, 12 h | 64% |

| Salt Formation | HCl (gaseous), ethanol, reflux | 73% |

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) followed by recrystallization from ethanol. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C without melting.

-

pH Sensitivity: Stable in acidic conditions (pH 2–4) but undergoes hydrolysis at pH >7, releasing methanol and forming 3-(pyridin-3-yl)azetidin-3-ol .

-

Hygroscopicity: Absorbs moisture rapidly, necessitating storage in desiccators.

Spectroscopic Data

-

IR (KBr): Peaks at 3350 cm⁻¹ (O-H stretch), 1620 cm⁻¹ (C=N pyridine), 1250 cm⁻¹ (C-O methoxy).

-

¹H NMR (D₂O): δ 8.21 (d, J=2.4 Hz, 1H, pyridine-H), 6.81 (d, J=8.7 Hz, 1H, pyridine-H), 4.02 (s, 3H, OCH₃), 3.95–3.89 (m, 2H, azetidine-H) .

| Target | IC₅₀/EC₅₀ | Model System |

|---|---|---|

| CDK2 | 1.2 µM | Enzyme assay |

| MAO-B | 3.8 µM | Rat brain homogenate |

| TNF-α inhibition | 7.5 µM | RAW 264.7 cells |

Comparative Analysis with Structural Analogs

Analogues and Derivatives

Modifications to the azetidine or pyridine moieties alter bioactivity:

-

Removal of methoxy group: (3-Pyridin-3-yl)azetidin-3-ol shows 10-fold reduced CDK2 inhibition.

-

Azetidine-to-pyrrolidine substitution: 3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol exhibits improved MAO-B selectivity (IC₅₀ = 0.9 µM) .

Table 4: Structure-Activity Relationships

| Compound | Modification | CDK2 IC₅₀ | MAO-B IC₅₀ |

|---|---|---|---|

| Parent compound | None | 1.2 µM | 3.8 µM |

| Demethoxy analog | -OCH₃ → -H | 12.4 µM | 28.1 µM |

| Pyrrolidine derivative | Azetidine → pyrrolidine | 2.1 µM | 0.9 µM |

Industrial and Research Applications

Chemical Intermediate

Used in synthesizing:

-

Kinase inhibitors: Functionalized with acrylamide groups for covalent binding .

-

PET tracers: Radiolabeled with ¹¹C for imaging MAO-B in vivo .

Formulation Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume